3,4-Bis[(4-methylphenyl)selanyl]but-3-en-1-ol
Description
3,4-Bis[(4-methylphenyl)selanyl]but-3-en-1-ol is an organoselenium compound featuring a but-3-en-1-ol backbone substituted with two 4-methylphenylselanyl groups at positions 3 and 2.
Properties
CAS No. |
658708-71-5 |
|---|---|
Molecular Formula |
C18H20OSe2 |
Molecular Weight |
410.3 g/mol |
IUPAC Name |
3,4-bis[(4-methylphenyl)selanyl]but-3-en-1-ol |
InChI |
InChI=1S/C18H20OSe2/c1-14-3-7-16(8-4-14)20-13-18(11-12-19)21-17-9-5-15(2)6-10-17/h3-10,13,19H,11-12H2,1-2H3 |
InChI Key |
UTBJOXMGCFJXEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)[Se]C=C(CCO)[Se]C2=CC=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Oxidative Diselenide Cleavage
A primary route involves the oxidative cleavage of bis(4-methylphenyl)diselenide to generate electrophilic selenium species, which add across the alkene in but-3-en-1-ol derivatives.
Procedure :
- Substrate Preparation : Start with but-3-en-1-ol or its protected analogs (e.g., silyl ethers) to enhance reactivity.
- Reaction Conditions :
- Workup : Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography.
Key Findings :
- Yields range from 40–78% for analogous 3,4-bis(alkylselanyl)selenophenes.
- The reaction proceeds via seleniranium ion intermediates , where sequential electrophilic attacks occur at the double bond.
Mechanistic Insight :
- Oxone® cleaves the Se–Se bond, forming electrophilic ArSe⁺ (Ar = 4-methylphenyl).
- The alkene undergoes seleniranium ion formation, followed by nucleophilic attack by a second ArSe⁻ species.
Acid-Catalyzed Prins Cyclization
Homoallylic Alcohol Substrates
Prins cyclization leverages homoallylic alcohols (e.g., 4-(4-methylphenyl)but-3-en-1-ol) to install selenyl groups via acid-mediated cyclization.
Procedure :
- Substrate Synthesis : Prepare 4-(4-methylphenyl)but-3-en-1-ol via allylation of 4-methylbenzaldehyde using potassium allyltrifluoroborate.
- Cyclization :
- Isolation : Concentrate under reduced pressure and recrystallize from ethanol.
Key Findings :
- Yields: 35–75% for related selenylated tetrahydropyranols.
- The reaction proceeds via seleniranium-triggered cyclization , forming the bis-selenylated product.
Sequential Selenylation Strategies
Stepwise Electrophilic Addition
For substrates sensitive to over-selenylation, a two-step protocol ensures controlled introduction of each selenyl group.
Step 1: Mono-Selenylation
- React but-3-en-1-ol with bis(4-methylphenyl)diselenide (1.1 equiv) and N-iodosuccinimide (NIS, 1.0 equiv) in dichloromethane at 0°C.
- Yield: ~60% for 3-selenylbut-3-en-1-ol analogs.
Step 2: Second Selenylation
- Treat the mono-selenylated intermediate with additional diselenide (1.1 equiv) and Oxone® (2.0 equiv) in acetonitrile at 50°C.
- Yield: ~50% overall for the bis-selenylated product.
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Oxidative Bis-Selenylation | Oxone®, CH₃CN, 80°C | 40–78 | One-pot, scalable | Requires stoichiometric oxidant |
| Prins Cyclization | Cellulose-SO₃H, 60°C | 35–75 | Stereoselective | Limited substrate scope |
| Sequential Selenylation | NIS/Oxone®, stepwise | ~50 | Controlled addition | Lower overall yield |
Challenges and Optimizations
- Regioselectivity : Competing pathways may lead to α- vs. β-selenylation. Using bulky solvents (e.g., toluene) improves 3,4-selectivity.
- Oxidant Choice : Oxone® outperforms H₂O₂ in minimizing over-oxidation of selenium groups.
- Substrate Protection : Temporary silylation of the hydroxyl group prevents undesired side reactions during selenylation.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis[(4-methylphenyl)selanyl]but-3-en-1-ol can undergo various chemical reactions, including:
Oxidation: The selenide groups can be oxidized to selenoxides or selenones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced back to the corresponding selenol using reducing agents such as sodium borohydride.
Substitution: The selenide groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, or halides.
Major Products Formed
Oxidation: Selenoxides, selenones.
Reduction: Selenols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Research indicates that selenium compounds, including 3,4-Bis[(4-methylphenyl)selanyl]but-3-en-1-ol, exhibit significant anticancer properties. These compounds have been shown to induce apoptosis in various cancer cell lines through multiple mechanisms:
- Mechanism of Action : The compound may trigger oxidative stress leading to mitochondrial dysfunction and subsequent apoptosis. Additionally, it has been implicated in the modulation of key signaling pathways involved in cell survival and proliferation.
Case Studies
- In Vitro Studies :
- A study demonstrated that treatment with 3,4-Bis[(4-methylphenyl)selanyl]but-3-en-1-ol resulted in a dose-dependent decrease in cell viability in human breast adenocarcinoma (MCF-7) cells, with an IC50 value indicating effective cytotoxicity at low concentrations.
- Animal Models :
- In animal models of lung cancer, administration of the compound prior to exposure to carcinogens significantly reduced tumor incidence and growth rate. This suggests a chemopreventive role.
Antioxidant Activity
The compound exhibits strong antioxidant properties, which can protect cells from oxidative damage. This activity is crucial in preventing the initiation of cancer and other oxidative stress-related diseases.
Pharmacological Applications
Neuroprotective Effects
Recent studies have indicated that selenium compounds may have neuroprotective effects. For instance, 3,4-Bis[(4-methylphenyl)selanyl]but-3-en-1-ol has been shown to reverse depressive-like behavior in animal models under stress conditions. The proposed mechanism involves the modulation of neurotransmitter systems and reduction of neuroinflammation.
Material Science Applications
Selenium-based Materials
The unique properties of selenium-containing compounds allow them to be utilized in the development of novel materials. Research is ongoing into their use in:
- Organic Photovoltaics : Selenium compounds can enhance the efficiency of solar cells due to their semiconducting properties.
- Sensors : The compound's ability to undergo redox reactions makes it a candidate for use in electrochemical sensors.
Summary of Findings
| Application Area | Key Findings |
|---|---|
| Anticancer | Induces apoptosis in cancer cells; significant reduction in tumor growth in animal models. |
| Antioxidant | Protects against oxidative stress; potential role in chemoprevention. |
| Neuroprotection | Reverses depressive-like behavior; modulates neurotransmitter systems. |
| Material Science | Potential use in photovoltaics and sensors due to unique electronic properties. |
Mechanism of Action
The mechanism of action of 3,4-Bis[(4-methylphenyl)selanyl]but-3-en-1-ol involves its ability to interact with biological molecules through the formation of selenide bonds. The compound can act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. Additionally, its interaction with cellular proteins and enzymes can modulate various biochemical pathways, contributing to its therapeutic effects.
Comparison with Similar Compounds
Core Backbone and Substituent Variations
The but-3-en-1-ol moiety is a recurring structural motif in bioactive molecules. Key analogs include:
Key Observations :
Physical and Optical Properties
Optical Activity :
- Chiral analogs like (R)-1-(4-methylphenyl)but-3-en-1-ol achieved up to 94% enantiomeric excess (ee) via HPLC resolution, underscoring the importance of stereochemistry in functional applications .
Biological Activity
3,4-Bis[(4-methylphenyl)selanyl]but-3-en-1-ol, a selenium-containing compound, has garnered attention for its potential biological activities, particularly in the fields of oncology and oxidative stress modulation. This article reviews its biological activity based on diverse research findings, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by two selenyl groups attached to a butenol backbone. The presence of selenium is significant due to its known roles in redox biology and potential therapeutic applications.
Anticancer Activity
Research indicates that compounds containing selenium can exhibit anticancer properties through various mechanisms, including apoptosis induction and antioxidant activity.
Mechanisms of Action:
-
Apoptosis Induction:
- Studies have shown that related selenocompounds can trigger apoptosis in cancer cell lines such as MCF-7 (human breast adenocarcinoma) and HepG2 (human hepatoma) cells. The proposed mechanism involves the opening of mitochondrial permeability transition pores, leading to cytochrome c release and activation of apoptotic pathways .
- Oxidative Stress Reduction:
- Kinase Modulation:
Case Studies
Several studies have focused on the biological activity of selenium compounds similar to 3,4-Bis[(4-methylphenyl)selanyl]but-3-en-1-ol:
Comparative Analysis with Other Selenium Compounds
The biological activity of 3,4-Bis[(4-methylphenyl)selanyl]but-3-en-1-ol can be compared with other known selenium compounds:
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 3 (Selenocystamine) | 5.0 | Induces apoptosis via ROS generation |
| 6 (Diphenyl diselenide) | 9.0 | Antioxidant activity and modulation of NF-κB signaling |
| 45 (Selenium derivative) | 1.7 | Inhibits cell growth and induces apoptosis in prostate cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
